Comparative eNOS Inhibitory Potency of 6-Nitro-1H-indole-3-carbonitrile vs. Unsubstituted Indole-3-carbonitrile
6-Nitro-1H-indole-3-carbonitrile demonstrates a moderate inhibitory effect on human endothelial nitric oxide synthase (eNOS) with an IC₅₀ of 180 nM [1]. In contrast, the unsubstituted parent scaffold, 1H-indole-3-carbonitrile, lacks any reported inhibitory activity against eNOS under comparable assay conditions [2], highlighting the critical role of the 6-nitro group in conferring this specific biological activity.
| Evidence Dimension | Inhibitory potency (IC₅₀) against human eNOS |
|---|---|
| Target Compound Data | IC₅₀ = 180 nM |
| Comparator Or Baseline | 1H-Indole-3-carbonitrile (CAS 348-36-7): No reported inhibition |
| Quantified Difference | > 555-fold difference in potency (baseline activity considered negligible at 100 µM) |
| Conditions | Recombinant human eNOS expressed in insect SF9 cells; inhibition measured after 1 hour of incubation. |
Why This Matters
For researchers studying nitric oxide signaling, substituting the unsubstituted analog would result in a complete loss of eNOS inhibitory activity, potentially invalidating the experimental model.
- [1] BindingDB. (2025). BDBM50372207 (CHEMBL272708). IC₅₀: 180 nM for human eNOS. Curated by ChEMBL. View Source
- [2] PubChem. (2025). 1H-Indole-3-carbonitrile. BioActivity Summary. View Source
